2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Description
Properties
Molecular Formula |
C19H12N4 |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C19H12N4/c20-11-14-12-21-19-17(15-7-3-1-4-8-15)18(22-23(19)13-14)16-9-5-2-6-10-16/h1-10,12-13H |
InChI Key |
HZHLJUVMCSJCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Multicomponent One-Pot Condensation Reactions
A widely used approach to synthesize pyrazolo-fused heterocycles involves multicomponent reactions (MCRs) of hydrazine derivatives, aldehydes, and malononitrile or related nitrile-containing compounds under solvent-free or reflux conditions.
- Reflux a mixture of hydrazine hydrate, benzaldehyde (or substituted benzaldehydes), and malononitrile in ethanol or under solvent-free conditions.
- The reaction proceeds via condensation, cyclization, and aromatization steps to yield the pyrazolo[1,5-a]pyrimidine scaffold with a carbonitrile group.
- Hydrazine hydrate (80%), benzaldehyde, and malononitrile (each 10 mmol) are refluxed for 4 hours.
- The product is isolated by recrystallization from ethanol.
- The yield reported is approximately 71%, with the product characterized by IR (notably CN stretch near 2188 cm⁻¹) and NMR spectroscopy confirming the structure with characteristic signals for NH2, aromatic protons, and pyrazole ring protons.
This method is advantageous due to its simplicity, mild conditions, and relatively good yields.
Cross-Dehydrogenative Coupling (CDC) Using β-Ketoesters and N-Amino-2-Iminopyridines
A more recent and sophisticated method involves cross-dehydrogenative coupling reactions between β-ketoesters (such as ethyl acetoacetate) and N-amino-2-iminopyridine derivatives under aerobic and acidic conditions.
- Use of acetic acid as a mild promoter and molecular oxygen as a green oxidant.
- Catalyst-free or minimal catalyst conditions.
- Reaction conducted in ethanol at elevated temperature (~130 °C) under oxygen atmosphere.
- Formation of pyrazolo[1,5-a]pyridine derivatives with high atom economy.
Representative reaction conditions and results:
| Entry | Acetic Acid Equiv. | Atmosphere | Yield of Pyrazolo[1,5-a]pyridine (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
| 5 | 6 | Argon | 6 |
- Increasing acetic acid equivalents and using oxygen atmosphere significantly improves yield.
- Strong acids like p-toluenesulfonic acid or trifluoroacetic acid are less effective.
- The reaction tolerates various substituents on the N-amino-2-iminopyridine ring without significant yield loss.
- The reaction proceeds via oxidative C(sp³)-C(sp²) bond formation between the β-ketoester and the N-amino-2-iminopyridine.
- Followed by dehydrative cyclization to form the fused heterocyclic system.
- Oxygen acts as the terminal oxidant, confirming an oxidative CDC pathway.
Cyclization of N-Amino-2-Iminopyrimidine Derivatives with β-Dicarbonyl Compounds
Similar to the CDC approach, cyclization reactions involving N-amino-2-iminopyrimidines and β-dicarbonyl compounds (such as acetylacetone or benzoylacetate derivatives) under acidic and oxidative conditions afford substituted pyrazolo[1,5-a]pyrimidines.
- The presence of nitrile groups on the pyrimidine ring can be introduced via malononitrile or related nitrile-containing reagents in the initial condensation steps.
- The reaction conditions are optimized to favor formation of the 6-carbonitrile substituent without side reactions.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| One-pot condensation (hydrazine + aldehyde + malononitrile) | Hydrazine hydrate, benzaldehyde, malononitrile | Reflux in ethanol, 4 h | ~71 | Simple, solvent-free options available | Moderate yield, purification needed |
| CDC of N-amino-2-iminopyridines with β-ketoesters | N-amino-2-iminopyridine, ethyl acetoacetate, acetic acid | Ethanol, 130 °C, O₂ atmosphere, 18 h | Up to 94 | High atom economy, catalyst-free, green oxidant | Requires oxygen atmosphere, elevated temperature |
| Cyclization with β-dicarbonyl compounds | N-amino-2-iminopyrimidine, β-dicarbonyls | Acidic, oxidative conditions | Variable | Versatile substituent introduction | Optimization needed for nitrile incorporation |
Analytical and Structural Confirmation
- Spectroscopic data: IR spectroscopy shows characteristic nitrile stretch around 2180–2200 cm⁻¹.
- NMR spectroscopy: ^1H NMR signals corresponding to aromatic protons of diphenyl groups, pyrazole ring protons, and NH2 groups.
- Mass spectrometry: High-resolution mass spectrometry confirms molecular formula consistent with 2,3-diphenyl substitution and carbonitrile group.
- X-ray crystallography: Used to confirm the fused bicyclic structure and substitution pattern in crystalline samples.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its pharmacological profile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are often novel derivatives of the original compound, which can exhibit enhanced or altered biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups that modify the compound’s pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile primarily involves the inhibition of CDK2, a key enzyme in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s ability to fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The pyrazolo[1,5-a]pyrimidine core permits diverse substitutions, which modulate electronic, steric, and solubility properties. Key analogs include:
Positional Isomers and Phenyl Substitutions
- 2,5-Diphenylpyrazolo[1,5-c]pyrimidin-7-yl Derivatives (): These isomers exhibit antibacterial activity, with hydrazone-linked indolinone moieties enhancing reactivity toward electrophilic substitution. Key Data: Antibacterial activity against Gram-positive and Gram-negative strains .
- 2,7-Diamino-3-benzyl-5-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile (): Substitution at position 3 with a benzyl group introduces steric bulk, while amino groups at positions 2 and 7 enhance hydrogen-bonding capacity. Key Data: Melting point 214–216°C; molecular formula C₃₄H₂₈N₆O₃S .
Heterocyclic-Fused Derivatives
- Key Data: Demonstrated antibacterial activity via diazotization and nucleophilic substitution .
- Key Data: Cytotoxic activity against HCT-116 and MCF-7 cancer cell lines (IC₅₀: 2.5–8.7 μM) .
Physicochemical Properties
Comparative data highlight the impact of substituents on melting points and spectral features:
The cyano group’s IR absorption (~2,200–2,220 cm⁻¹) is consistent across analogs, confirming its electronic stability.
Biological Activity
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a fused pyrazole and pyrimidine ring system, which contributes to its potential as a therapeutic agent. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Molecular Formula : C17H14N4
- Molecular Weight : 290.32 g/mol
- IUPAC Name : 2,3-diphenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carbonitrile
This unique structure allows for various interactions with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
The biological activities of this compound have been explored through various studies. The compound exhibits significant effects in the following areas:
1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines possess notable anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as α-glucosidase. In vitro studies showed that it possesses competitive inhibition characteristics with IC50 values comparable to standard inhibitors like acarbose.
3. Antimicrobial Activity
Recent investigations have demonstrated the antimicrobial properties of this compound against various pathogens. The presence of the cyano group enhances its biological activity against bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 6.25 |
| K. pneumoniae | 32 |
| F. oxysporum | 9 |
Case Studies
Several case studies have documented the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in treating diseases:
- Case Study on Anticancer Activity : A derivative of this compound was tested against breast cancer cell lines and exhibited significant cytotoxicity with an IC50 value of 12 µM.
- Case Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested against fungal strains, revealing potent antifungal activity with MIC values ranging from 6 to 9 µg/mL.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound binds to the active site of target enzymes such as α-glucosidase, preventing substrate binding and subsequent enzymatic activity.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of caspases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, aminotetrazole, and malononitrile. A green protocol using Fe(III) complexes (e.g., FeL2) in ethanol/water (1:3) achieves yields up to 97% . Alternative routes include cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functionalization with phenyl groups . Key steps involve Knoevenagel condensation, Michael addition, and intramolecular cyclization .
| Catalyst | Solvent | Yield | Reference |
|---|---|---|---|
| FeL2 | EtOH/H₂O | 97% | |
| Sodium acetate | Acetic anhydride | 68% |
Q. How is spectroscopic characterization performed for this compound?
- Methodological Answer : Use IR to identify nitrile (CN) stretches (~2220 cm⁻¹) and NH/OH bands (3100–3400 cm⁻¹). ¹H NMR confirms aromatic protons (δ 6.5–8.0 ppm) and substituents (e.g., methyl groups at δ 2.2–2.4 ppm). ¹³C NMR detects carbonyl carbons (δ 165–171 ppm) and nitrile carbons (δ 116–117 ppm). Mass spectrometry (MS) validates molecular weight (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .
Q. What solvents and reaction conditions optimize synthesis?
- Methodological Answer : Polar protic solvents (e.g., ethanol/water) enhance yields (>90%) compared to aprotic solvents like DMF (<50%). Catalyst loading (10 mol% FeL2) and reflux at 80–100°C for 2–12 hours are optimal . Ethanol/water mixtures reduce environmental impact and improve safety .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic efficiency of Fe(III) complexes in synthesizing this compound?
- Methodological Answer : Fe(III) complexes activate aldehyde and amine groups via Lewis acid-base interactions, accelerating Knoevenagel condensation. The FeL2 catalyst stabilizes intermediates (e.g., enolate species) during Michael addition and cyclization. Steric and electronic effects of ligands (e.g., guanidine) modulate reactivity . Kinetic studies using in-situ IR or NMR can track intermediate formation .
Q. How do structural modifications influence adenosine receptor antagonism?
- Methodological Answer : Substituents on the pyrazolo-pyrimidine core (e.g., diaminopyrazole groups) enhance binding to adenosine A2A and A2B receptors. Use molecular docking to predict interactions with residues like Met769 and Lys692 in receptor pockets. In vitro assays (e.g., cAMP inhibition) validate antagonism . SAR studies show that electron-withdrawing groups (e.g., CN) improve potency .
Q. How can contradictions in catalytic performance between studies be resolved?
- Methodological Answer : Discrepancies arise from ligand steric effects, solvent polarity, or substrate scope. Design controlled experiments varying (i) ligand structure (e.g., bulky vs. planar ligands) and (ii) solvent dielectric constants. Compare turnover frequencies (TOF) and activation energies via Arrhenius plots .
Q. What computational methods predict bioactivity against cancer targets?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) linked to EGFR inhibition. Molecular dynamics (MD) simulations reveal hydrogen bonds between the compound’s cyano group and Met769/Leu694 in EGFR. Validate with in vitro cytotoxicity assays (e.g., NCI-60 panel) .
Data Analysis & Experimental Design
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
Synthesize derivatives : Vary substituents (e.g., halogens, methoxy, methyl) at positions 2, 3, and 2.
Characterize : Use HPLC for purity and XRD for crystal structure.
Assay bioactivity : Test receptor binding (SPR) and cytotoxicity (MTT assay).
Model SAR : Apply QSAR with descriptors like logP and polar surface area .
Q. What strategies resolve low yields in scaled-up synthesis?
- Methodological Answer :
- Optimize catalyst recovery : Use magnetic Fe nanoparticles for easy separation.
- Continuous flow systems : Improve heat/mass transfer and reduce side reactions.
- Process analytical technology (PAT) : Monitor reaction progress via inline FTIR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
